molecular formula C19H24N4O3 B2956752 N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251553-56-6

N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Katalognummer: B2956752
CAS-Nummer: 1251553-56-6
Molekulargewicht: 356.426
InChI-Schlüssel: LCMDJYVVOHSCDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetically produced small molecule designed for research applications. This compound features a 4-methyl-6-oxo-1,6-dihydropyrimidine core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is further substituted with a morpholin-4-yl ring, a moiety frequently employed in drug discovery to fine-tune properties like solubility and metabolic stability, and an N-(4-ethylphenyl)acetamide group . Compounds based on the dihydropyrimidin-6-one structure have demonstrated significant research value in various areas. Published studies on analogous structures indicate potential for kinase inhibition, which is relevant for investigating cancer therapeutics and cellular signaling pathways . Furthermore, related pyrimidine derivatives have been explored as building blocks for novel chemical entities with potential antiviral and antimicrobial properties, providing a broad scope for biological screening . The presence of the morpholine group is a common feature in molecules investigated for their interaction with various enzymes and receptors . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-15-4-6-16(7-5-15)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDJYVVOHSCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Substitution reactions:

    Acetylation: The final step might involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the ethyl group to a carboxylic acid.

    Reduction: Reduction of the carbonyl group in the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinone-Morpholine Frameworks

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents on Pyrimidinone/Phenyl Key Differences Source
N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (Target) C₂₀H₂₅N₄O₃ 369.44 4-methyl, morpholin-4-yl, 4-ethyl Reference compound
2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide C₁₉H₂₄N₄O₃ 356.40 4-methyl, morpholin-4-yl, 4-methyl Benzyl vs. ethylphenyl substitution
2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide C₁₈H₂₂N₄O₃ 342.40 4-methyl, morpholin-4-yl, 2-methyl Ortho-methyl substitution
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) C₁₉H₂₂N₆OS 382.48 Triazole-thioacetamide core Thioether linkage, triazole ring
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c) C₂₁H₁₆N₆O₄S₂ 504.52 Nitrobenzothiazole, cyano group Thioacetamide, nitro substituent

Key Observations :

  • Morpholine vs. Triazole: VUAA1 () replaces the morpholine-pyrimidinone core with a triazole-thioacetamide structure, which is associated with calmodulin modulation but lacks the pyrimidinone’s hydrogen-bonding capacity.
Melting Points and Stability
  • The target compound’s analogs exhibit melting points >250°C (e.g., 273–275°C for 8c ), suggesting high thermal stability typical of pyrimidinone derivatives.
  • Morpholine-containing analogs () lack reported melting points but share similar molecular weights (342–356 g/mol), indicating comparable crystallinity.

Biologische Aktivität

N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C18H24N4O2
  • Molecular Weight: 336.41 g/mol

The structure includes a morpholine ring, a dihydropyrimidine moiety, and an ethylphenyl group, which contribute to its biological activity.

Synthesis

The synthesis of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions including:

  • Formation of the dihydropyrimidine core via the Biginelli reaction.
  • Introduction of the morpholine and ethylphenyl substituents through nucleophilic substitutions.

Anticancer Activity

Research indicates that compounds similar to N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies: Compounds with similar structures were tested against various cancer cell lines (e.g., A549 lung cancer cells) using MTT assays to evaluate cell viability. These studies revealed that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways .
Compound Cell Line IC50 (µM) Mechanism
Compound AA54915Apoptosis via caspase activation
Compound BC620DNA synthesis inhibition

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest that this compound may also possess:

  • Anticonvulsant Activity: Related compounds have shown promise in reducing seizure activity in animal models .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1: A derivative was tested in a phase II trial for non-small cell lung cancer (NSCLC), demonstrating a reduction in tumor size in 30% of patients .
  • Case Study 2: Another study reported significant improvements in seizure control in patients with refractory epilepsy when treated with similar dihydropyrimidine derivatives .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
AcetylationAcetyl chloride, Na₂CO₃, DCM, RT58%
PurificationTLC (MeOH:DCM gradient)>95% purity

Basic: How can reaction yields be optimized during acetylation steps?

Answer:

  • Sequential reagent addition : Split Na₂CO₃ into two batches (0.793 mmol initially, 0.396 mmol added later) to maintain alkaline conditions and prevent premature neutralization of acetyl chloride .
  • Solvent choice : DCM facilitates rapid mixing and stabilizes intermediates.
  • Monitoring : Thin-layer chromatography (TLC) at 3-hour intervals identifies incomplete reactions, enabling timely reagent re-addition .

Basic: What spectroscopic techniques confirm the morpholine-dihydropyrimidinone structure?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 2.14 (s, 3H) : Methyl group on the acetamide moiety .
    • δ 3.31 (m, 2H) : Morpholine ring protons .
    • δ 7.69 (s, 1H) : Pyrimidine aromatic proton .
  • LC-MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]⁺) validate molecular weight .

Q. Table 2: Key NMR Assignments

Proton GroupChemical Shift (δ)MultiplicityAssignment
CH₃ (acetamide)2.14SingletAcetyl group
Morpholine3.31MultipletN-linked CH₂
Pyrimidine7.69SingletC-H aromatic

Advanced: How does the morpholin-4-yl group influence bioactivity?

Answer:
The morpholine ring enhances:

  • Solubility : Oxygen atoms in morpholine improve water solubility via hydrogen bonding.
  • Target affinity : Morpholine’s electron-rich nitrogen may interact with enzyme active sites (e.g., kinase inhibitors) .
  • Metabolic stability : Rigid morpholine structure reduces oxidative degradation compared to linear amines .
    Methodological Insight : Comparative SAR studies using morpholine analogs (e.g., piperidine or pyrrolidine substitutions) can isolate its pharmacological contributions .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Structural validation : Single-crystal X-ray diffraction confirms conformational differences (e.g., dihedral angles between pyrimidine and aryl groups) that may alter binding .
  • Hydrogen bonding analysis : Intramolecular interactions (e.g., N–H⋯N bonds) stabilize active conformers, explaining potency variations .
  • In vitro assays : Standardize cell lines and assay conditions (e.g., pH, serum concentration) to minimize external variability .

Advanced: What computational methods predict target binding affinity?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., kinases) using the compound’s 3D structure (PDB ID: 4UX9) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • QSAR models : Train models on morpholine-containing analogs to predict ADMET properties and optimize lead candidates .

Q. Table 3: Computational Parameters

MethodSoftwareKey Metrics
DockingAutoDock VinaBinding energy (kcal/mol)
MDGROMACSRMSD, RMSF
QSARMOELogP, PSA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.